Nonanoic acid, 2-(2-propynyl)- Nonanoic acid, 2-(2-propynyl)-
Brand Name: Vulcanchem
CAS No.: 178447-22-8
VCID: VC19131361
InChI: InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Nonanoic acid, 2-(2-propynyl)-

CAS No.: 178447-22-8

Cat. No.: VC19131361

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Nonanoic acid, 2-(2-propynyl)- - 178447-22-8

Specification

CAS No. 178447-22-8
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name 2-prop-2-ynylnonanoic acid
Standard InChI InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14)
Standard InChI Key KWGUKRIKZAZNQA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(CC#C)C(=O)O

Introduction

Chemical Structure and Nomenclature

Nonanoic acid, 2-(2-propynyl)- (IUPAC name: 2-propynylnonanoic acid) is a branched-chain carboxylic acid with the molecular formula C12H20O2. Its structure consists of a nine-carbon chain (nonanoic acid) substituted at the second carbon with a propynyl group, introducing a terminal alkyne moiety. This configuration imparts unique reactivity, particularly in click chemistry and polymer synthesis .

Key Structural Features:

  • Parent chain: Nonanoic acid (CH3(CH2)7COOH).

  • Substituent: Propynyl group (-C≡C-CH2-) at position 2.

  • Functional groups: Carboxylic acid (-COOH) and alkyne (-C≡CH).

The propynyl group enhances the molecule’s ability to participate in Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry .

Synthesis and Chemical Properties

Synthetic Pathways

While no explicit synthesis route for nonanoic acid, 2-(2-propynyl)- is documented, analogous methods for propargyl-substituted fatty acids suggest plausible strategies:

  • Alkyne Alkylation:
    Reaction of sodium nonanoate with propargyl bromide (HC≡C-CH2Br) under basic conditions, followed by acid workup .

    CH3(CH2)7COONa+HC≡C-CH2BrCH3(CH2)5CH(C≡C-CH2)COOH+NaBr\text{CH}_3(\text{CH}_2)_7\text{COONa} + \text{HC≡C-CH}_2\text{Br} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}(\text{C≡C-CH}_2)\text{COOH} + \text{NaBr}
  • Hydration of Alkynoates:
    Hydrolysis of 2-propynyl nonanoate esters (e.g., allyl 2-propynylnonanoate) using aqueous acid or base .

Physicochemical Properties

Data extrapolated from structurally similar compounds (e.g., allyl nonanoate, 2-nonynoic acid esters) reveal the following trends :

PropertyValue (Estimated)Source Compound
Molecular Weight196.29 g/molC12H20O2
Boiling Point245–260°CNonanoic acid derivatives
Density (25°C)0.91–0.94 g/cm³Allyl nonanoate
SolubilityInsoluble in H2ONonanoic acid
pKa~4.9Nonanoic acid

The alkyne group reduces solubility in polar solvents compared to linear nonanoic acid but enhances compatibility with organic matrices .

Applications and Industrial Relevance

Polymer Chemistry

The terminal alkyne in 2-(2-propynyl)nonanoic acid enables covalent bonding via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in:

  • Surface functionalization: Grafting polymers onto nanoparticles or biomedical devices .

  • Crosslinking agents: Enhancing mechanical properties in polyurethanes and epoxy resins .

Flavor and Fragrance Industry

Esters of nonanoic acid, including allyl and propenyl derivatives, are widely used as flavoring agents (e.g., cheese, waxy notes) . The propynyl variant may offer novel olfactory profiles due to its strained alkyne geometry.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing catalytic methods to reduce byproducts in alkyne alkylation .

  • Biological Activity Screening: Testing antimicrobial efficacy against drug-resistant pathogens .

  • Environmental Impact: Assessing biodegradability and ecotoxicity in aquatic systems .

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